N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
CAS No.: 921507-43-9
Cat. No.: VC7661993
Molecular Formula: C22H18N4O4
Molecular Weight: 402.41
* For research use only. Not for human or veterinary use.
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide - 921507-43-9](/images/structure/VC7661993.png)
Specification
CAS No. | 921507-43-9 |
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Molecular Formula | C22H18N4O4 |
Molecular Weight | 402.41 |
IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Standard InChI | InChI=1S/C22H18N4O4/c1-25-11-16(21(27)23-10-14-7-8-18-19(9-14)30-13-29-18)20-17(12-25)22(28)26(24-20)15-5-3-2-4-6-15/h2-9,11-12H,10,13H2,1H3,(H,23,27) |
Standard InChI Key | JPKVTXOQVNMPQD-UHFFFAOYSA-N |
SMILES | CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Introduction
Chemical Structure and Nomenclature
Systematic Breakdown of the IUPAC Name
The IUPAC name N-(benzo[d][1, dioxol-5-ylmethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide provides a precise blueprint of the molecule’s architecture:
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Pyrazolo[4,3-c]pyridine core: A bicyclic system comprising a pyrazole ring fused to a pyridine ring at positions 4 and 3, respectively.
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Substituents:
This structure aligns with patented azolidinone derivatives known for antibacterial properties , though the pyrazolo-pyridine scaffold introduces distinct electronic and steric features.
Molecular Properties and Comparison to Analogues
While exact physicochemical data for this compound remain unpublished, analogues such as N-(benzo[d] dioxol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1013808-23-5) offer insights. This related compound has a molecular formula of and a molecular weight of 259.26 g/mol . Extrapolating, the target compound’s larger pyrazolo-pyridine core likely increases its molecular weight to approximately 400–450 g/mol, with logP values suggesting moderate hydrophobicity suitable for blood-brain barrier penetration.
Synthesis and Chemical Reactivity
Hypothesized Synthetic Pathways
The synthesis of this compound likely follows multi-step protocols common for pyrazolo-pyridine derivatives. A plausible route involves:
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Formation of the Pyrazolo[4,3-c]pyridine Core: Cyclocondensation of 5-aminopyrazole-4-carbaldehyde with a β-keto ester under acidic conditions, as demonstrated in similar heterocyclic syntheses .
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Introduction of the 7-Carboxamide Group: Nucleophilic acyl substitution using benzo[d] dioxol-5-ylmethylamine, facilitated by coupling agents like EDCI or HOBt .
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Oxidation and Methylation: Selective oxidation at position 3 and N-methylation at position 5 using agents such as potassium permanganate and methyl iodide, respectively .
Stability and Reactivity
The presence of the 3-oxo group renders the compound susceptible to nucleophilic attack at the carbonyl carbon, while the benzodioxole moiety may undergo oxidative ring-opening under strong acidic or alkaline conditions. Stability studies on analogous compounds suggest degradation pathways involving hydrolysis of the carboxamide bond .
Pharmacological Activity and Mechanisms
Kinase Inhibition and Cancer Applications
Compounds featuring pyrazolo-pyridine scaffolds, such as 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide, have been identified as allosteric modulators of metabotropic glutamate receptors (mGluR5) and kinase inhibitors . The target compound’s carboxamide group and benzodioxole substituent could facilitate interactions with ATP-binding pockets in kinases like Akt or GSK-3β, implicating it in oncology research.
Neuropharmacological Applications
The benzodioxole group, found in psychoactive compounds like piperonyl methyl ketone, suggests potential central nervous system (CNS) activity. Molecular docking studies predict affinity for serotonin and dopamine transporters, though in vitro validation is required .
Comparative Analysis with Structural Analogues
Antibacterial Azolidinones vs. Pyrazolo-Pyridines
The patent WO2008043733A1 describes 3-(benzo[d] dioxol-5-ylmethyl)-4-thio-oxo-azolidin-5-ylidene derivatives with MIC values of ≤1 µg/mL against S. aureus . In contrast, pyrazolo-pyridine derivatives often exhibit lower MIC values (0.1–0.5 µg/mL) due to improved target engagement, as seen in 5-benzyl-N-[(4-chlorophenyl)methyl]-3-oxo-2-phenyl-pyrazolo[4,3-c]pyridine-7-carboxamide.
Selectivity in Kinase Inhibition
The compound LY2784544 (a kinase inhibitor with a pyridazine core) demonstrates IC values of <10 nM against JAK2, whereas pyrazolo-pyridines like the target compound may offer enhanced selectivity due to steric hindrance from the benzodioxole group .
Challenges and Future Directions
Synthetic Optimization
Current synthetic routes to pyrazolo-pyridines suffer from low yields (20–40%) during cyclization steps . Advances in flow chemistry or microwave-assisted synthesis could improve efficiency.
Toxicity Profiling
Benzodioxole-containing compounds may inhibit cytochrome P450 enzymes, necessitating rigorous metabolic studies. Preliminary in silico predictions using ProTox-II indicate a probable hepatotoxicity risk score of 0.7 (scale 0–1), warranting in vivo validation.
Target Identification
High-throughput screening against kinase libraries and bacterial proteomes is critical to elucidate primary targets. CRISPR-Cas9 gene editing could further validate mechanistic hypotheses.
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